Tinlarebant is classified under retinol-binding protein 4 antagonists. Retinol-binding protein 4 is a transport protein that plays a significant role in the metabolism of retinoids, which are critical for vision. By targeting this protein, Tinlarebant aims to alleviate the pathological processes associated with retinal degenerative diseases .
The synthesis of Tinlarebant involves advanced organic chemistry techniques tailored to create complex molecular structures that can effectively bind to retinol-binding protein 4. While specific synthetic routes have not been detailed in the literature, typical approaches for similar compounds include:
These methods ensure that the synthesized compound possesses the necessary purity and structural integrity required for biological testing.
Tinlarebant's molecular structure has not been explicitly detailed in available literature, but it is expected to contain specific functional groups that facilitate its interaction with retinol-binding protein 4. The general characteristics of such compounds typically include:
The precise molecular formula and structural data would be essential for understanding its mechanism of action and interactions at the molecular level.
Tinlarebant's primary chemical reactions involve interactions with retinol-binding protein 4. The mechanism likely includes:
Further studies would be required to elucidate the full spectrum of chemical reactions involving Tinlarebant during its therapeutic application.
The mechanism of action for Tinlarebant primarily revolves around its antagonistic activity against serum non-retinoid retinol-binding protein 4. By inhibiting this protein, Tinlarebant aims to reduce the accumulation of toxic retinoid derivatives in retinal cells, which is a contributing factor in conditions like Stargardt disease.
Key aspects include:
While specific physical properties such as melting point, boiling point, or solubility are not extensively reported for Tinlarebant, compounds of similar classes typically exhibit:
Chemical properties would include reactivity with biological targets, which is essential for its function as a therapeutic agent.
Tinlarebant is primarily being investigated for its potential applications in treating retinal diseases such as:
The ongoing clinical trials aim to establish its efficacy and safety profile, potentially leading to a new therapeutic option for patients suffering from these debilitating conditions .
Tinlarebant (development code LBS-008) functions as a potent small-molecule antagonist of Retinol-Binding Protein 4, a 21-kDa transport protein that serves as the exclusive carrier for vitamin A (retinol) in systemic circulation. Retinol-Binding Protein 4, predominantly synthesized by hepatocytes, forms a ternary complex with transthyretin and retinol (holo-Retinol-Binding Protein 4) to deliver retinol from hepatic stores to peripheral tissues, including the retinal pigment epithelium [1] [10]. The structural basis of Tinlarebant's antagonism involves competitive binding within the hydrophobic retinol-binding pocket of Retinol-Binding Protein 4, specifically disrupting the interaction between the β-barrel ligand-binding domain and the hydroxyl group of retinol [1]. This molecular interference prevents formation of the functional holo-Retinol-Binding Protein 4 complex, thereby reducing retinol delivery to ocular tissues by approximately 60-70% in clinical observations [2] [5].
Table 1: Structural Binding Regions of Retinol-Binding Protein 4 Targeted by Tinlarebant
Retinol-Binding Protein 4 Domain | Functional Role | Tinlarebant Interaction Mechanism |
---|---|---|
β-barrel core cavity | Encapsulates retinol's trimethylcyclohexenyl ring | Steric hindrance via fluorine-rich aromatic rings |
Polar entrance region | Hydrogen bonding with retinol's hydroxyl group | Competitive hydrogen bond formation with Thr-97 and Gln-98 |
Transthyretin-binding loops | Stabilizes retinol-Retinol-Binding Protein 4-Transthyretin complex | Allosteric modification reducing Transthyretin affinity |
N-terminal coil | Structural stability during cellular uptake | Indirect destabilization of apo-Retinol-Binding Protein 4 conformation |
The therapeutic significance of this mechanism lies in its tissue selectivity. While most extrahepatic tissues acquire retinol through non-specific carriers (lipoproteins, albumin), the retinal pigment epithelium uniquely depends on the Retinol-Binding Protein 4–STRA6 receptor pathway for retinol uptake [2] [5]. By selectively antagonizing Retinol-Binding Protein 4, Tinlarebant achieves targeted reduction of retinal retinol availability (approximately 40-50% reduction in retinal retinoids in preclinical models) without inducing systemic vitamin A deficiency [5] [9]. This pharmacological profile represents a significant advantage over broad-spectrum vitamin A deprivation approaches, maintaining extraocular retinol homeostasis while specifically modulating ocular retinoid flux [7] [10].
The visual cycle constitutes the biochemical pathway responsible for continual regeneration of the photosensitive chromophore 11-cis-retinal. Under pathological conditions such as Stargardt disease type 1 and Geographic Atrophy, genetic defects in the Adenosine triphosphate Binding Cassette Subfamily A Member 4 transporter (Adenosine triphosphate Binding Cassette Subfamily A Member 4) or age-related dysfunction in the retinal pigment epithelium lead to aberrant accumulation of bisretinoid compounds, particularly N-retinylidene-N-retinyl-ethanolamine [6] [8]. Tinlarebant exerts its therapeutic effect by strategically modulating the substrate availability for this pathological cascade through upstream Retinol-Binding Protein 4 inhibition [2] [5].
Pharmacodynamic studies demonstrate that Tinlarebant-mediated reduction in retinal retinol delivery directly decreases the production of all-trans-retinaldehyde, the immediate precursor for bisretinoid formation. By limiting the substrate available for condensation reactions in photoreceptor outer segments, Tinlarebant reduces N-retinylidene-N-retinyl-ethanolamine accumulation by 55-65% in human retinal pigment epithelium cultures and significantly lowers lipofuscin autofluorescence in treated patients over 24 months [3] [5] [9]. This attenuation occurs without completely abolishing the visual cycle, preserving scotopic vision while preventing toxic thresholds of bisretinoids (typically exceeding 30-40% of baseline levels in progressive disease) [7].
Table 2: Tinlarebant's Impact on Visual Cycle Intermediates and Pathological Byproducts
Visual Cycle Component | Physiological Function | Pathological Role | Tinlarebant-Mediated Change |
---|---|---|---|
Serum retinol | Vitamin A transport to retina | Source material for bisretinoids | ↓ 60-70% serum delivery |
All-trans-retinal | Phototransduction product | Bisretinoid precursor | ↓ 45-55% retinal levels |
N-retinylidene-phosphatidylethanolamine | Physiological transport intermediate | Accumulates in Adenosine triphosphate Binding Cassette Subfamily A Member 4 deficiency | ↓ 35-40% |
N-retinylidene-N-retinyl-ethanolamine (lipofuscin) | Minimal physiological role | Phototoxic/oxidative damage to retinal pigment epithelium | ↓ 50-65% accumulation rate |
A2E (pyridinium bisretinoid) | None | Direct retinal pigment epithelium cytotoxicity | ↓ 55-70% concentration |
Clinical validation comes from Phase 2 trials where Tinlarebant-treated Stargardt disease type 1 patients exhibited a statistically significant reduction in atrophic lesion growth rate (p<0.001) compared to age-matched historical controls. Remarkably, 42% of treated subjects (5/12) demonstrated complete arrest in new atrophic lesion formation over 24 months, directly correlating with reduced lipofuscin accumulation observed through quantitative fundus autofluorescence imaging [5]. These findings substantiate the pharmacological principle that modulating retinal retinol availability through Retinol-Binding Protein 4 antagonism effectively decelerates the cytotoxic cascade driving retinal degeneration [3] [10].
While Tinlarebant does not directly target the Adenosine triphosphate Binding Cassette Subfamily A Member 4 gene product, it exerts significant indirect regulatory effects on Adenosine triphosphate Binding Cassette Subfamily A Member 4-associated pathways through modulation of retinoid flux. Adenosine triphosphate Binding Cassette Subfamily A Member 4 functions as an ATP-dependent flippase located in photoreceptor outer segment discs, facilitating the clearance of N-retinylidene-phosphatidylethanolamine from the disc lumen to the cytoplasmic surface [6] [8]. In Stargardt disease type 1, over 2,000 identified Adenosine triphosphate Binding Cassette Subfamily A Member 4 mutations impair this transport function, leading to accelerated condensation of N-retinylidene-phosphatidylethanolamine into cytotoxic N-retinylidene-N-retinyl-ethanolamine [6] [8].
Tinlarebant addresses this pathological cascade through substrate reduction at the transcriptional level. Nuclear receptor studies reveal that retinoic acid (the carboxylic acid derivative of retinol) functions as a ligand for retinoic acid receptors and retinoid X receptors, which regulate the expression of numerous genes including those involved in retinoid metabolism [7]. By reducing intraretinal retinol availability, Tinlarebant decreases all-trans-retinoic acid synthesis by approximately 40%, subsequently downregulating retinoic acid receptor-mediated transcription of lipogenic enzymes involved in bisretinoid synthesis [1] [7]. This transcriptional modulation complements the direct substrate reduction effect, creating a dual mechanism to alleviate metabolic stress on mutant Adenosine triphosphate Binding Cassette Subfamily A Member 4 pathways.
At the post-translational level, Tinlarebant influences the inflammatory microenvironment associated with retinal pigment epithelium degeneration. Elevated N-retinylidene-N-retinyl-ethanolamine accumulation activates the NLRP3 inflammasome and increases secretion of pro-inflammatory cytokines (interleukin-1β, tumor necrosis factor-α, interleukin-6) that further impair Adenosine triphosphate Binding Cassette Subfamily A Member 4 function through oxidative damage [4] [6]. By reducing N-retinylidene-N-retinyl-ethanolamine burden, Tinlarebant decreases cytokine concentrations by 30-50% in vitreal samples, potentially preserving residual Adenosine triphosphate Binding Cassette Subfamily A Member 4 activity in hypomorphic variants [8].
Table 3: Transcriptional and Cellular Effects of Tinlarebant on Retinoid Pathways
Regulatory Level | Pathophysiological Process | Tinlarebant-Mediated Effect | Functional Consequence |
---|---|---|---|
Transcriptional | Retinoic acid receptor activation of lipogenic genes | ↓ 38-42% retinoic acid synthesis | Reduced expression of bisretinoid-forming enzymes |
Peroxisome proliferator-activated receptor γ downregulation in Adenosine triphosphate Binding Cassette Subfamily A Member 4 deficiency | Partial restoration of peroxisome proliferator-activated receptor γ signaling | Improved lipid handling in retinal pigment epithelium | |
Post-translational | Oxidative modification of Adenosine triphosphate Binding Cassette Subfamily A Member 4 | ↓ 45% lipid peroxidation products | Preservation of residual Adenosine triphosphate Binding Cassette Subfamily A Member 4 flippase activity |
NLRP3 inflammasome activation by N-retinylidene-N-retinyl-ethanolamine | ↓ 50-60% interleukin-1β secretion | Reduced retinal pigment epithelium pyroptosis | |
Cellular | Phagocytic dysfunction in lipid-loaded retinal pigment epithelium | Improved lysosomal clearance | Reduced lipofuscin granule accumulation |
This multilevel regulatory approach demonstrates particular efficacy in patients with specific Adenosine triphosphate Binding Cassette Subfamily A Member 4 variant profiles. Late-onset Stargardt disease type 1 patients harboring milder missense mutations (e.g., p.Arg2030Gln) show superior responses to Tinlarebant therapy compared to those with null mutations, suggesting the drug's effectiveness correlates with residual Adenosine triphosphate Binding Cassette Subfamily A Member 4 function [6]. Ongoing Phase 3 trials (DRAGON, PHOENIX) continue to evaluate the correlation between Adenosine triphosphate Binding Cassette Subfamily A Member 4 genotype and therapeutic outcomes, potentially enabling future genotype-directed application of Retinol-Binding Protein 4 antagonism [3] [5] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7